10-benzoyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-benzoyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties. This specific compound is characterized by its unique structure, which includes a benzoyl group, a chloro-fluoro-phenyl group, and a tetrahydrobenzo[b][1,4]benzodiazepin-7-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzoyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the benzoyl and chloro-fluoro-phenyl groups. Common reagents used in these reactions include various chlorinating and fluorinating agents, as well as catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using various halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between benzodiazepines and biological targets, such as receptors and enzymes.
Medicine
Medically, benzodiazepines are known for their sedative, anxiolytic, and anticonvulsant properties. This specific compound may be investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes, particularly those involving complex organic synthesis.
Mechanism of Action
The mechanism of action of 10-benzoyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
What sets 10-benzoyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to other benzodiazepines.
Properties
Molecular Formula |
C28H24ClFN2O2 |
---|---|
Molecular Weight |
475 g/mol |
IUPAC Name |
5-benzoyl-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H24ClFN2O2/c1-28(2)15-21-25(23(33)16-28)26(24-18(29)11-8-12-19(24)30)32(22-14-7-6-13-20(22)31-21)27(34)17-9-4-3-5-10-17/h3-14,26,31H,15-16H2,1-2H3 |
InChI Key |
HHVCWYJASYOLDX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=C(C=CC=C5Cl)F)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=C(C=CC=C5Cl)F)C(=O)C1)C |
Origin of Product |
United States |
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